![molecular formula C8H5FN2O2 B1322376 6-氟咪唑[1,2-a]吡啶-2-羧酸 CAS No. 367500-94-5](/img/structure/B1322376.png)

6-氟咪唑[1,2-a]吡啶-2-羧酸

描述

The compound 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a bicyclic heteroaromatic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, making it a valuable moiety in drug design and development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the paper titled "Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR)" describes the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using a catalyst-free aza-Diels-Alder reaction, which is a versatile method for constructing heterocycles . Although the paper does not directly discuss the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the methodology could potentially be adapted for its synthesis by incorporating a fluorine-containing precursor.

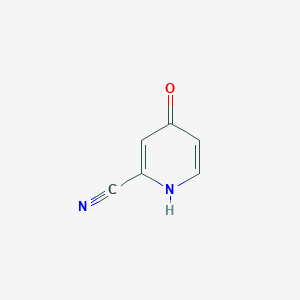

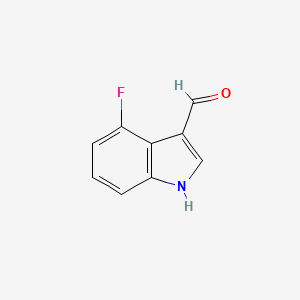

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the paper "Synthesis, Crystal Structure, and DFT Study of a New Compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide" provides insights into the structure of a closely related compound using FT-IR, NMR spectroscopy, and X-ray diffraction . The study also employs density functional theory (DFT) to calculate the molecular structure, which is consistent with the experimental data. This approach could be applied to determine the structure of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The fluorine atom in 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could influence its reactivity, making it a suitable candidate for bioisosteric replacement, as demonstrated in the paper "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor" . The study shows that the fluorine substitution can mimic the physicochemical properties of imidazo[1,2-a]pyrimidine, suggesting that 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could also be used in similar applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The paper "Efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines" explores the synthesis of fluoromethylated derivatives and their biological evaluations, indicating that fluorine atoms can enhance the biological activity of these compounds . Although the paper does not directly discuss 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the findings can provide insights into the potential properties of this compound.

科学研究应用

在GABA A受体调节剂中的生物等同替代

已经探索了6-氟咪唑[1,2-a]吡啶-2-羧酸衍生物作为各种化合物中的生物等同替代物。例如,发现8-氟咪唑[1,2-a]吡啶可作为咪唑[1,2-a]嘧啶的物理化学模拟体,展示了其在调节GABA A受体中的实用性,这是神经科学研究中的重要靶点(Humphries et al., 2006)。

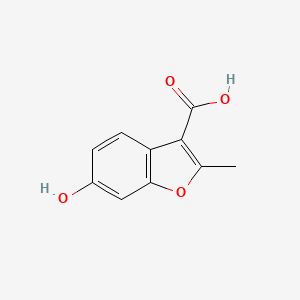

壳聚糖的修饰

报道了将3-氟咪唑[1,2-a]吡啶-2-羧酸盐酸盐修饰壳聚糖,这是一种天然生物聚合物。这种修饰将乙氧羰基和3-氟咪唑[1,2-a]吡啶-2-羰基片段引入葡萄糖胺单元,扩展了壳聚糖在生物材料和药物递送系统中的潜在应用(Levov et al., 2011)。

阿尔茨海默病成像

合成了氟代咪唑[1,2-a]吡啶衍生物,用于潜在地在阿尔茨海默病中成像β-淀粉样斑块。这些化合物显示出与淀粉样斑块的结合亲和力,表明它们作为阿尔茨海默病患者脑部成像的放射配体的实用性(Zeng et al., 2006)。

安全和危害

The safety data sheet for a similar compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

A related compound has been reported to inhibit rab11a prenylation , suggesting that 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid may have a similar target.

Mode of Action

If it acts similarly to the related compound, it may inhibit the prenylation of Rab11A , a process crucial for the protein’s function in intracellular trafficking.

Biochemical Pathways

If it inhibits Rab11A prenylation like its related compound , it could impact intracellular trafficking pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution.

Result of Action

If it inhibits Rab11A prenylation like its related compound , it could disrupt intracellular trafficking, potentially affecting cellular function.

Action Environment

It is known that the compound should be stored at 0-5°c , suggesting that temperature could impact its stability.

属性

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRCDROTHZQIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958007 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367900-94-5 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 367900-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

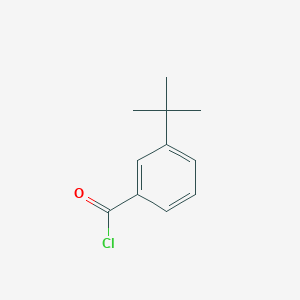

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。